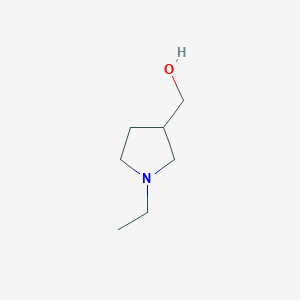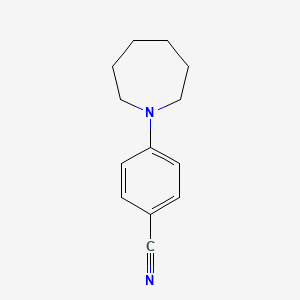
2-Bromo-2-chloroacetamide
Übersicht
Beschreibung
2-Bromo-2-chloroacetamide is a useful research compound. Its molecular formula is C2H3BrClNO and its molecular weight is 172.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Fungicides
2-Bromo-2-chloroacetamide (BCAcAm) is a compound of interest in the field of chemistry and materials science. A closely related compound, N-(4-Bromo-2-Methylphenyl)-2-Chloroacetamide (BMPCA), has been synthesized from 2-methylbenzenamine through chloroacetylization and bromination processes. This compound demonstrates substantial microbiocidal activity, making it a potential candidate for use in fungicides and coatings (Ren Yu-hong & Oai Joint, 2002).
Water Treatment and Analysis
BCAcAm and related haloacetamides are significant as water disinfection byproducts. They are formed during the chlorination process in water treatment. A study conducted on drinking water in Japan found BCAcAm as one of the most frequently detected haloacetamides, with concentrations varying based on the conditions of chlorination, such as time and pH. This research has implications for water quality monitoring and the management of water treatment processes (Kosaka, Ohkubo, & Akiba, 2016).
Antidepressant and Anticonvulsant Properties
In pharmaceutical research, derivatives of bromo- and chloroacetamides, such as 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamides, have been synthesized and evaluated for their antidepressant and anticonvulsant activities. These compounds have shown promising results in preclinical tests, indicating the potential of bromo- and chloroacetamide derivatives in developing new treatments for mental health conditions and neurological disorders (Xie et al., 2013).
Chemical Analysis and Method Development
In the field of analytical chemistry, methods have been developed for the rapid analysis of haloacetic acids, including chloro-, bromo-, and iodo-acetic acids, in water samples. This includes the development of high-performance ion chromatography-tandem mass spectrometry techniques, which are crucial for monitoring water quality and ensuring the safety of drinking water (Xue et al., 2016).
Impact on Proteomics
In proteomics, the effects of various alkylating agents, including 2-chloroacetamide, on peptide modification have been studied. While 2-chloroacetamide reduces off-target alkylation, it has been found to increase methionine oxidation in peptides, which can influence the results of proteomic analyses (Hains & Robinson, 2017).
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that chloroacetamide herbicides, a class to which 2-bromo-2-chloroacetamide belongs, inhibit early seedling growth and cause similar injury symptoms in susceptible species . They are detoxified in plants by glutathione conjugation . It can be hypothesized that these similarities are due to the ability of the chloroacetamides to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .
Biochemical Pathways
Chloroacetamide herbicides are known to inhibit the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme a
Result of Action
It is known that chloroacetamide herbicides inhibit early seedling growth and cause similar injury symptoms in susceptible species
Action Environment
It is known that chloroacetamide herbicides are effective only as preemergence herbicides
Biochemische Analyse
Biochemical Properties
2-Bromo-2-chloroacetamide plays a significant role in biochemical reactions, particularly as an antimicrobial and antiproliferative agent. It interacts with various enzymes and proteins, inhibiting their activity and thereby affecting cellular processes. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in cellular energy production and an increase in oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule . For instance, this compound has been shown to inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and subsequent changes in gene expression . Additionally, it can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . For instance, in animal studies, high doses of this compound have been associated with liver and kidney damage, as well as hematological abnormalities . Additionally, threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity increases significantly .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized primarily in the liver, where it undergoes biotransformation to form reactive intermediates . These intermediates can interact with cellular macromolecules, leading to the formation of adducts and subsequent cellular damage . Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Its localization and accumulation are influenced by factors such as cellular pH and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles . For instance, its accumulation in the mitochondria can lead to mitochondrial dysfunction and the induction of apoptosis .
Eigenschaften
IUPAC Name |
2-bromo-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrClNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRKWDWETUTQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617916 | |
| Record name | 2-Bromo-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62872-34-8 | |
| Record name | 2-Bromo-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


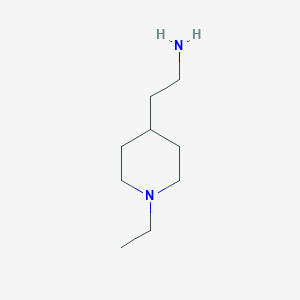

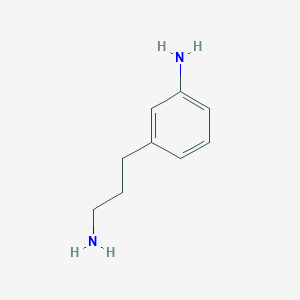

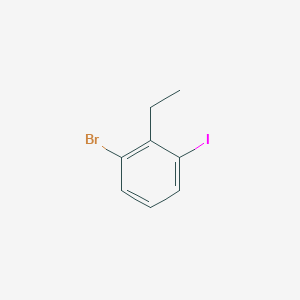
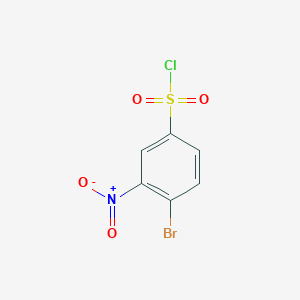
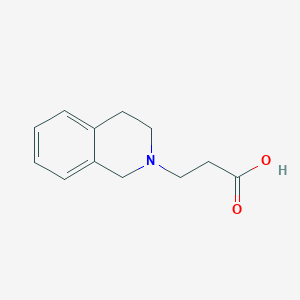
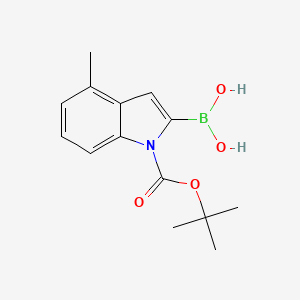
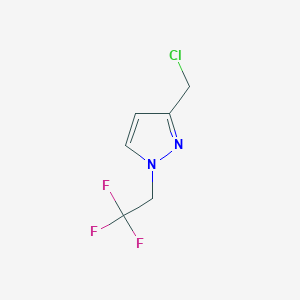
![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)

